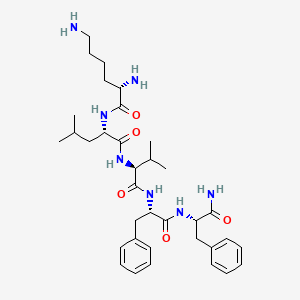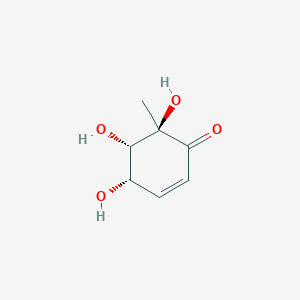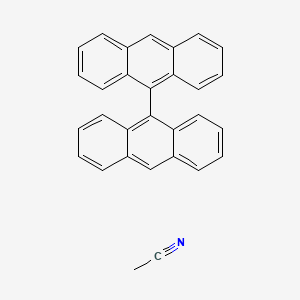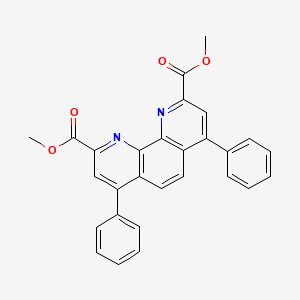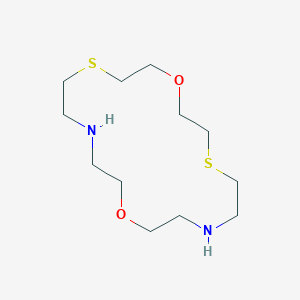
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with thiourea in the presence of a base, followed by cyclization with a suitable dihalide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction leads to thiols.
Aplicaciones Científicas De Investigación
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is exploited in various analytical techniques, including spectrophotometry and chromatography.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the development of metal-based drugs.
Medicine: Its metal-binding properties are explored in chelation therapy for treating metal poisoning. Additionally, it is investigated for its potential in drug delivery systems.
Industry: The compound is used in the extraction and separation of metals from ores and industrial waste. It is also employed in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane exerts its effects primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring provide multiple coordination sites, allowing the compound to effectively encapsulate metal ions. This interaction can influence the reactivity and stability of the metal ions, making the compound valuable in various chemical and biological processes.
Comparación Con Compuestos Similares
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane can be compared with other crown ethers and macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound, also known as 1,10-Diaza-18-crown-6, has a similar structure but contains only oxygen atoms in the ring. It is widely used in coordination chemistry and ion transport studies.
1,4,7,10,13,16-Hexaoxa-18-crown-6: This crown ether contains six oxygen atoms and is known for its ability to complex with alkali metal ions.
1,4,7,10-Tetraoxa-13,16-dithia-18-crown-6: This compound contains both oxygen and sulfur atoms, similar to this compound, but with a different arrangement of atoms.
The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms, which provides distinct coordination properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
423170-91-6 |
|---|---|
Fórmula molecular |
C12H26N2O2S2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
1,10-dioxa-4,16-dithia-7,13-diazacyclooctadecane |
InChI |
InChI=1S/C12H26N2O2S2/c1-5-15-6-2-14-4-10-18-12-8-16-7-11-17-9-3-13-1/h13-14H,1-12H2 |
Clave InChI |
KBFWOVQTXFJHQH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCNCCSCCOCCSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
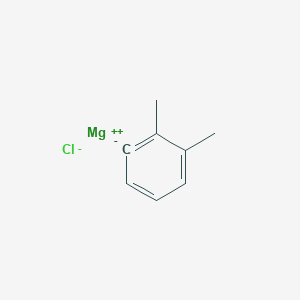
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)


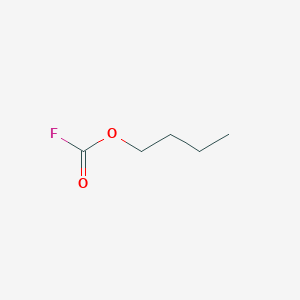
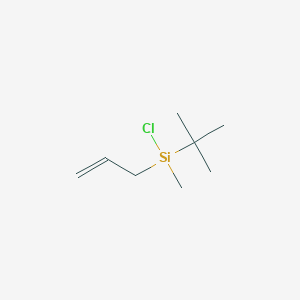
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
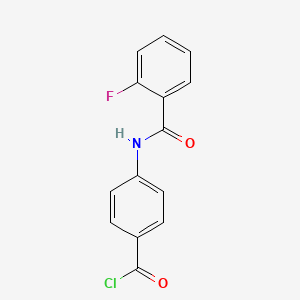
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
